Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Description
Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a cyclic ester derivative featuring a tetrahydrofuran (oxolane) backbone substituted with a ketone (4-oxo) and a methyl ester group at the 3-position. methyl) . The ethyl analog has a molecular formula of C₉H₁₄O₄, a molecular weight of 186.2 g/mol, and is used exclusively in research settings, suggesting similar applications for the methyl variant as a synthetic intermediate or chiral building block in organic chemistry .
Properties
IUPAC Name |
methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)6(9)5(4-12-8)7(10)11-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYSJGOWOLLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CO1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598515 | |
| Record name | Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52704-92-4 | |
| Record name | Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 5,5-dimethyl-4-oxooxolane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-4-oxooxolane-3-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-4-hydroxyoxolane-3-carboxylate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons with Similar Compounds
Ethyl 5,5-Dimethyl-4-Oxooxolane-3-Carboxylate
- Structural Similarities : Both compounds share the oxolane ring with 5,5-dimethyl and 4-oxo substituents. The key difference lies in the ester group: methyl vs. ethyl.
- Physical Properties : The ethyl analog has a molecular weight of 186.2 g/mol. The methyl variant is expected to have a slightly lower molecular weight (~172–174 g/mol) due to the smaller alkyl group.
- Applications : The ethyl version is used in research for solubility studies and as a precursor in synthetic pathways, implying analogous uses for the methyl derivative .
Sandaracopimaric Acid Methyl Ester (Compound 4 in –2)
- Structure: A diterpene-derived methyl ester with a fused tricyclic framework, distinct from the monocyclic oxolane system of the target compound.
- Functional Groups : Contains a carboxylic acid methyl ester but lacks a ketone group.
E- and Z-Communic Acid Methyl Esters (Compounds 8–9 in –2)
- Structure : Labdane diterpene esters with conjugated double bonds, contrasting with the saturated oxolane ring of the target compound.
- Functional Groups : Both feature methyl esters but lack cyclic ether or ketone moieties.
- Applications : Studied for their roles in plant defense mechanisms and as biomarkers in resin analysis .
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid ()
- Structure : A pyrrolidine (5-membered amine ring) derivative with a ketone and carboxylic acid group, differing from the oxolane (ether) and ester functionalities of the target compound.
- Applications : Likely used in peptide synthesis or as a pharmaceutical intermediate, highlighting the influence of ring heteroatoms (N vs. O) on reactivity .
Physical and Chemical Property Comparisons
Notes:
- The target compound’s smaller size and polar functional groups suggest higher volatility and solubility in polar solvents compared to diterpene esters .
- Methyl shikimate’s cyclohexene ring and hydroxyl groups confer distinct solubility and reactivity profiles, emphasizing the role of ring saturation and substituents .
Research and Application Contexts
Stability and Handling
- Like its ethyl analog, the methyl variant likely requires storage at low temperatures (-20°C to -80°C) and careful solubility optimization (e.g., heating to 37°C with sonication) .
Biological Activity
Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
This compound is characterized by its oxolane structure, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 174.21 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of oxolane rings through cyclization processes. Specific methods often utilize starting materials such as dimethyl malonate and various aldehydes or ketones to achieve the desired structural configuration.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Study Findings : In vitro testing showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Effects
Another aspect of its biological activity includes anti-inflammatory effects. In animal models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : A study involving mice with induced inflammation demonstrated a reduction in paw edema by approximately 40% after treatment with this compound compared to control groups.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
In these studies, the compound exhibited selective cytotoxicity, suggesting potential for further development as an anticancer agent.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary data suggest that it may interfere with cellular signaling pathways involved in inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
